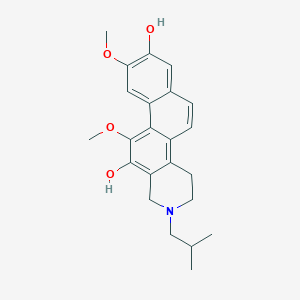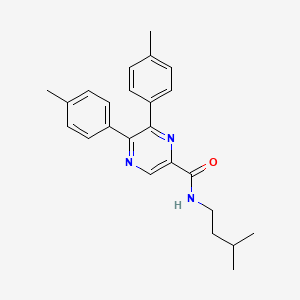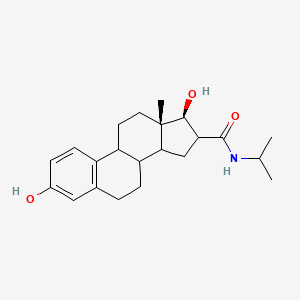
N-isopropyl estradiol-16-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl estradiol-16-carboxamide is a synthetic derivative of estradiol, a naturally occurring estrogen hormone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-isopropyl estradiol-16-carboxamide typically involves the amidation of estradiol derivatives. One common method includes the activation of the carboxylic acid group at the 16th position of estradiol, followed by reaction with isopropylamine to form the carboxamide. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-isopropyl estradiol-16-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 17th position can yield estrone derivatives .
Scientific Research Applications
N-isopropyl estradiol-16-carboxamide has several scientific research applications:
Chemistry: Used as a model compound to study the structure-activity relationships of estradiol derivatives.
Biology: Investigated for its role in modulating estrogen receptor activity and its potential as a therapeutic agent.
Mechanism of Action
N-isopropyl estradiol-16-carboxamide exerts its effects primarily by inhibiting the enzyme 17beta-HSD1. This enzyme catalyzes the reduction of estrone to estradiol, a key step in estrogen biosynthesis. By inhibiting this enzyme, this compound can reduce the levels of active estrogen, potentially slowing the growth of estrogen-dependent tumors . The compound interacts with the enzyme’s active site, blocking its catalytic activity and disrupting the estrogen biosynthesis pathway .
Comparison with Similar Compounds
Estrone: A naturally occurring estrogen that can be converted to estradiol.
Estradiol: The primary estrogen hormone in females, involved in various physiological processes.
Estradiol derivatives: Various synthetic derivatives of estradiol with modifications at different positions (e.g., 6, 16, 17) to study their biological activity.
Uniqueness: N-isopropyl estradiol-16-carboxamide is unique due to its specific modification at the 16th position, which enhances its inhibitory activity against 17beta-HSD1. This modification allows for selective inhibition of the enzyme, making it a valuable tool in studying estrogen biosynthesis and developing potential therapeutic agents .
Properties
Molecular Formula |
C22H31NO3 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
(13S,17S)-3,17-dihydroxy-13-methyl-N-propan-2-yl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carboxamide |
InChI |
InChI=1S/C22H31NO3/c1-12(2)23-21(26)18-11-19-17-6-4-13-10-14(24)5-7-15(13)16(17)8-9-22(19,3)20(18)25/h5,7,10,12,16-20,24-25H,4,6,8-9,11H2,1-3H3,(H,23,26)/t16?,17?,18?,19?,20-,22-/m0/s1 |
InChI Key |
MIXZPWBCEXVAQM-GFEBWMDQSA-N |
Isomeric SMILES |
CC(C)NC(=O)C1CC2C3CCC4=C(C3CC[C@@]2([C@H]1O)C)C=CC(=C4)O |
Canonical SMILES |
CC(C)NC(=O)C1CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



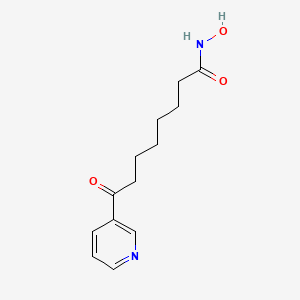
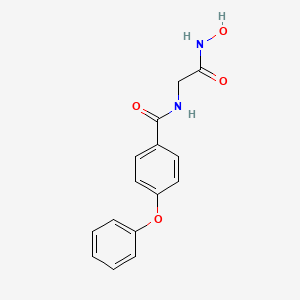
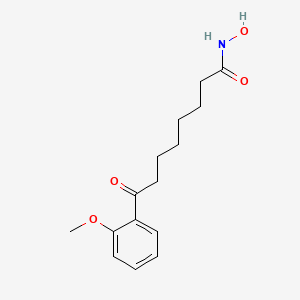
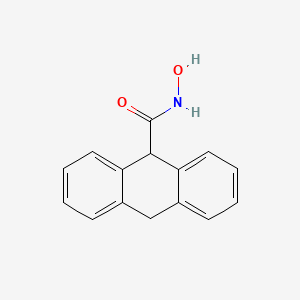
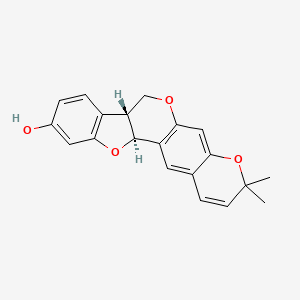
![50,53-bis(9H-pyrido[3,4-b]indol-1-yl)-2,25-dioxa-8,19,30,41-tetrazadecacyclo[24.20.2.23,8.210,22.232,44.119,23.141,45.01,30.09,23.031,45]hexapentaconta-13,35,50,53-tetraene-4,10,27,32-tetrol](/img/structure/B10851926.png)


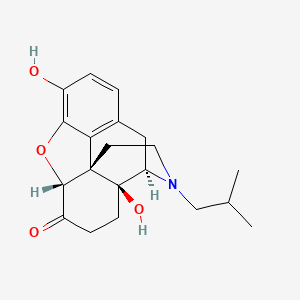
![N-hydroxy-N-[1-(4-isobutylphenyl)ethyl]urea](/img/structure/B10851943.png)
![1-[2,6-Dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridin-3-yl]ethanone](/img/structure/B10851949.png)
